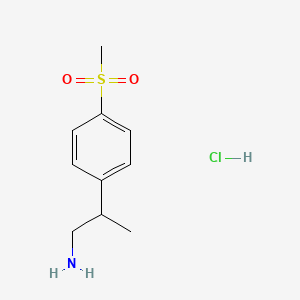
1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride
Descripción general
Descripción
1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2 and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a pyrrolidine ring and an aminocyclohexyl group, making it a versatile molecule in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and biological activity .
Comparación Con Compuestos Similares
1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A simpler analog without the aminocyclohexyl group, used in various chemical syntheses.
Cyclohexylamine derivatives: Compounds with similar structural features but different functional groups, offering diverse biological activities.
Pyrrolidine derivatives: A broad class of compounds with varying substituents on the pyrrolidine ring, each exhibiting unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(4-aminocyclohexyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h7-8H,1-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLBVXGLVPMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C(=O)CCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
amine hydrochloride](/img/structure/B1376545.png)
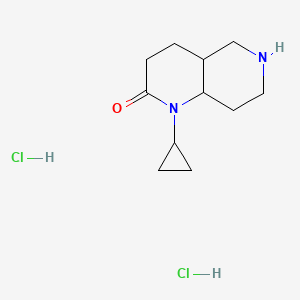
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
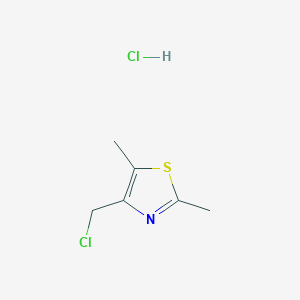

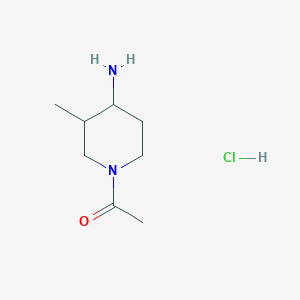

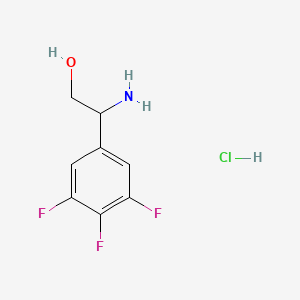
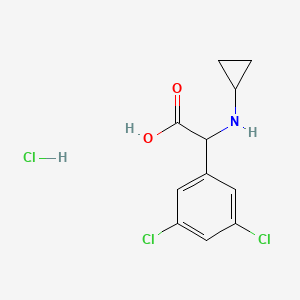
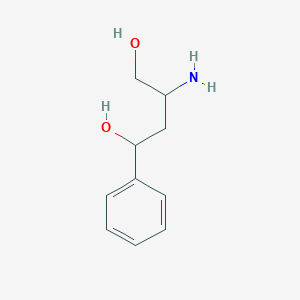
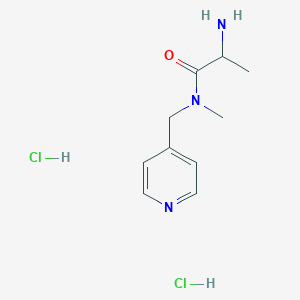
![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
